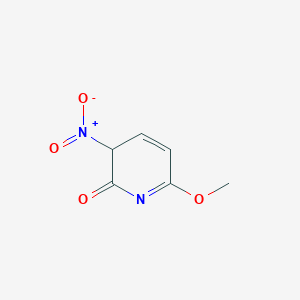

6-methoxy-3-nitro-3H-pyridin-2-one

描述

6-Methoxy-3-nitro-3H-pyridin-2-one is a nitro-substituted pyridine derivative characterized by a methoxy group at position 6 and a nitro group at position 2. The compound belongs to the class of heterocyclic aromatic molecules, where the pyridine ring serves as a scaffold for diverse chemical modifications. Nitro and methoxy groups confer unique electronic and steric properties, making this compound relevant in pharmaceutical and agrochemical synthesis.

属性

分子式 |

C6H6N2O4 |

|---|---|

分子量 |

170.12 g/mol |

IUPAC 名称 |

6-methoxy-3-nitro-3H-pyridin-2-one |

InChI |

InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-4H,1H3 |

InChI 键 |

CWAJLUJIQXLJCA-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC(=O)C(C=C1)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Sodium Methoxide-Mediated Methoxylation

The most industrially viable method involves the nucleophilic substitution of chlorine with methoxy groups in 2-amino-6-chloro-3-nitropyridine. Sodium methoxide (1.05 equivalents) in methanol at 25–30°C facilitates this transformation, achieving 86.5% yield. Key parameters include:

- Solvent : Methanol ensures solubility and stabilizes intermediates.

- Temperature : Maintaining 25–30°C prevents side reactions such as over-nitration or decomposition.

- Workup : Quenching the reaction in water followed by filtration isolates the product with 99.0% HPLC purity.

This method avoids hazardous reagents and aligns with green chemistry principles, making it preferable for large-scale production.

Precursor Synthesis: 2-Amino-6-Chloro-3-Nitropyridine

The chloro-nitro precursor is synthesized via ammonolysis of 2,6-dichloro-3-nitropyridine. Reacting aqueous ammonia in methanol at 35–40°C yields 56.45% of 2-amino-6-chloro-3-nitropyridine after recrystallization. Nitration of 2,6-dichloropyridine with HNO₃/H₂SO₄ at 100–105°C provides 2,6-dichloro-3-nitropyridine (75.38% yield), a critical intermediate.

Diazotation and Hydrolysis of 2-Amino-3-Nitro-6-Picolines

Diazotation Reaction

Academic routes employ diazotation of 2-amino-3-nitro-6-picoline using sodium nitrite and hydrochloric acid at 0–5°C. This generates a diazonium salt, which undergoes hydrolysis at 60–80°C to yield 6-methyl-3-nitro-3H-pyridin-2-one (32% yield). Limitations include:

Functionalization to Methoxy Derivatives

Post-diazotation, methoxylation is achieved using methylating agents (e.g., dimethyl sulfate) under basic conditions. However, this step introduces complexity, reducing overall efficiency compared to direct methoxylation.

Nitration of Methoxy-Substituted Pyridines

Direct Nitration Strategies

Nitrating 6-methoxypyridin-2-one with mixed acid (HNO₃/H₂SO₄) at 50°C introduces the nitro group at the 3-position. While conceptually straightforward, this method faces challenges:

Halogen-Nitro Exchange

Reacting 6-methoxy-3-bromopyridin-2-one with silver nitrate in acetonitrile offers a metal-mediated pathway. Though avoiding harsh acids, stoichiometric silver use raises cost concerns.

Comparative Analysis of Synthetic Routes

Key Insights :

- Industrial Preference : Methoxylation routes dominate due to higher yields and simpler workup.

- Academic Utility : Diazotation enables access to diverse analogs but suffers from scalability issues.

- Emerging Methods : Halogen-nitro exchange remains exploratory, requiring catalyst optimization.

Characterization and Quality Control

Spectroscopic Data

Impurity Profiling

Common impurities include residual 2-amino-6-chloro-3-nitropyridine (<0.5%) and 5-nitro regioisomers (<0.3%), mitigated via recrystallization in methanol-water mixtures.

化学反应分析

Types of Reactions

6-Methoxy-3-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form different oxidation states.

Common Reagents and Conditions

Reduction: Pd/C and hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products Formed

Reduction: 6-Methoxy-3-amino-3H-pyridin-2-one.

Substitution: Various substituted pyridinones depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridinone ring.

科学研究应用

6-Methoxy-3-nitro-3H-pyridin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-methoxy-3-nitro-3H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity.

相似化合物的比较

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

6-Methoxy-3-nitro-2-methylpyridine

- Structural Features : Substitutes a methyl (-CH₃) group at position 2 instead of -CF₃ or other substituents.

- Steric and Electronic Impact: The methyl group is electron-donating, which may reduce ring electrophilicity but improve solubility in nonpolar solvents. This modification could influence binding interactions in catalytic or biological systems .

6-Methoxy-3-pyridinecarboxaldehyde

- Structural Features : Replaces the nitro group with a carboxaldehyde (-CHO) at position 3.

- Reactivity : The aldehyde group introduces a reactive site for condensation or reduction reactions, diverging from the nitro group’s role as a leaving group or hydrogen-bond acceptor .

Tabulated Comparison of Key Properties

| Compound Name | Substituent at Position 2 | Substituent at Position 3 | Molecular Weight (g/mol)* | Potential Applications |

|---|---|---|---|---|

| 6-Methoxy-3-nitro-3H-pyridin-2-one | None (lactone structure) | Nitro (-NO₂) | ~183.12 | Intermediate in organic synthesis |

| 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | Trifluoromethyl (-CF₃) | Nitro (-NO₂) | ~252.11 | Agrochemicals, Pharmaceuticals |

| 6-Methoxy-3-nitro-2-methylpyridine | Methyl (-CH₃) | Nitro (-NO₂) | ~198.17 | Catalysis, Material science |

| 6-Methoxy-3-pyridinecarboxaldehyde | None | Carboxaldehyde (-CHO) | ~153.14 | Synthetic building block |

*Molecular weights calculated based on molecular formulas inferred from structural data .

Research Findings and Implications

- Synthetic Utility : Nitro groups in pyridine derivatives are frequently leveraged as intermediates for further functionalization (e.g., reduction to amines or displacement reactions). The presence of methoxy groups can stabilize intermediates via resonance effects .

- Biological Relevance: While none of the cited compounds have explicit biological data in the evidence, analogs with -CF₃ or -NO₂ groups are prevalent in drug discovery. For example, trifluoromethylpyridines are found in herbicides and kinase inhibitors .

- Stability Considerations : Nitro-containing compounds may exhibit sensitivity to light or reducing conditions, necessitating careful handling. Methyl and trifluoromethyl groups could improve thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。